molecular formula C9H12O B1581148 1-(2-Methylphenyl)ethanol CAS No. 7287-82-3

1-(2-Methylphenyl)ethanol

Cat. No. B1581148
CAS RN: 7287-82-3
M. Wt: 136.19 g/mol
InChI Key: SDCBYRLJYGORNK-UHFFFAOYSA-N
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Description

“1-(2-Methylphenyl)ethanol” is a chemical compound with the molecular formula C9H12O . It is also known by other names such as o-Tolyl methylcarbinol, Methyl o-tolyl carbinol, Benzenemethanol, α,2-dimethyl-, and α,2-Dimethylbenzyl alcohol .


Molecular Structure Analysis

The molecular structure of “1-(2-Methylphenyl)ethanol” consists of a benzene ring substituted with a methyl group and a hydroxyethyl group . The molecular weight of this compound is 136.19 .

Scientific Research Applications

Receptor Research

  • Differentiation of Receptors: A study by Lands, Ludueña, and Buzzo (1967) explored structural modifications of related compounds, contributing to the understanding of β-receptor populations in the heart, adipose tissue, small intestine, uterus, diaphragm, bronchioles, and vascular bed (Lands, Ludueña, & Buzzo, 1967).

Fragrance Ingredient Research

  • Toxicologic and Dermatologic Review: Scognamiglio, Jones, Letizia, and Api (2012) conducted a detailed review of 2-(3-methylphenyl) ethanol, a fragrance ingredient, covering its toxicology and dermatology aspects (Scognamiglio, Jones, Letizia, & Api, 2012).

Synthesis and Biocatalysis

  • Optimization of Enantioselectivity: Liu et al. (2014) discussed the use of Bacillus amyloliquefaciens esterase for the asymmetric hydrolysis of 1-(3’,4’-methylenedioxyphenyl)ethyl acetate, a key intermediate in the synthesis of certain chemicals (Liu et al., 2014).
  • Biosynthesis Using Fungal Isolate: Xiong, Kong, Liu, and Wang (2021) explored the biosynthesis of a related compound, (S)-1-[2-(trifluoromethyl)phenyl]ethanol, using Geotrichum silvicola, a fungus isolate (Xiong, Kong, Liu, & Wang, 2021).

Chemical Intermediates

  • Knoevenagel Condensation Reaction: Percino et al. (2015) studied the formation of 1-phenyl-2-(2-pyridyl)ethanol through a condensation reaction, contributing to our understanding of chemical intermediates (Percino et al., 2015).

Anti-Helicobacter Pylori Agents

  • Development of Novel Compounds: Carcanague et al. (2002) researched novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamates as potent anti-Helicobacter pylori agents (Carcanague et al., 2002).

Enzymatic Catalysis

  • Kinetic Resolution of Secondary Alcohols: Galvão et al. (2018) developed a nanohybrid biocatalyst for the kinetic resolution of secondary alcohols, including rac-1-(3-methylphenyl)-1-ethanol (Galvão et al., 2018).

Extraction Studies

  • Extraction of Alcohols from Water: Chapeaux et al. (2008) investigated the extraction of alcohols, such as ethanol and 1-butanol, from water using ionic liquids (Chapeaux et al., 2008).

Alcohol Oxidation

  • Direct Oxidation to Ester: Li, Meng, Liu, and Peng (2013) explored the oxidation reactions of secondary alcohols, including 1-(4-methylphenyl)ethanol, to esters (Li, Meng, Liu, & Peng, 2013).

Safety And Hazards

“1-(2-Methylphenyl)ethanol” is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-(2-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCBYRLJYGORNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948555
Record name 1-(2-Methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)ethanol

CAS RN

7287-82-3, 25675-28-9
Record name 1-(2-Methylphenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7287-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-2-Dimethylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007287823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl m-tolyl carbinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025675289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-2-dimethylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.923
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

400 g of dichloroethane and 110 g (1.2 mol) of toluene were introduced initially together with 63 g (0.47 mol) of AlCl3 in the presence of 3 g (10-2 mol) of titanium tetraisopropylate or in the absence of titanium alcoholate. 44 g (1 mol) of ethylene oxide were added in the course of 1.5 h at the temperature stated in Table 3. After hydrolysis the reaction mixture was concentrated and analyzed by gas chromatography. The yields of 2-tolylethanol, obtained as a mixture of isomers, based on converted toluene, are shown in the following table:
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
63 g
Type
reactant
Reaction Step One
[Compound]
Name
titanium alcoholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium borohydride (564 mg) was added to a solution of 2-methylacetophenone (1 g) in a mixture of THF (8 mL) with methanol (32 mL), and the reaction solution was stirred at room temperature for 20 minutes. Water and ethyl acetate were added to the reaction solution and the organic layer was partitioned. The resulting organic layer was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (heptane-ethyl acetate system) to obtain 911 mg of the title compound. The physical properties of the compound are as follows.
Quantity
564 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a dry flask under nitrogen atomosphere was suspended 3.25 g (0.086 mol) lithium aluminum hydride and 250 ml of dry diethyl ether. The suspension was cooled in an ice/water bath, then 24.5 g (0.184 mol) of 2-methylacetophenone was added dropwise. After 12 hours the excess hydride was decomposed with 100 ml of ethyl acetate. The reaction mixture was washed with ammonium chloride solution and water. The organic layer was dried (MgSO4) and concentrated under reduced pressure to give 25.0 g of a clear oil.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
24.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
116
Citations
O Červinka, M Kral, P Maloň - Collection of Czechoslovak …, 1976 - cccc.uochb.cas.cz
The method allowing to describe the Cotton effects of the compounds with perturbed symmetry of the aromatic chromophore caused by incorporation of the chiral substituent was …
Number of citations: 16 cccc.uochb.cas.cz
J Urbanec - 2018 - scholars.carroll.edu
Stereoselective metal complexation reactions to form ruthenium-arene complexes are frequently used in organic synthesis; however, these reactions can be extremely expensive to …
Number of citations: 0 scholars.carroll.edu
B Zhang, F Meng, D Li - Environmental Research, 2022 - Elsevier
C9 aromatics — benzene hydrocarbon containing nine carbon atoms among — leakage accident has caused serious damage to the marine ecology near Quangang District, Fujian …
Number of citations: 5 www.sciencedirect.com
YM Cui, LL Wang, FY Kwong, W Sun - Chinese Chemical Letters, 2010 - Elsevier
A series of chiral secondary alcohols were easily prepared by means of asymmetric hydrogenation of prochiral aromatic ketones using a new ((R ax )-BuP)/(R,R)-DPEN–Ru(II) complex …
Number of citations: 7 www.sciencedirect.com
M Szaleniec, A Dudzik, M Pawul, B Kozik - Journal of Chromatography A, 2009 - Elsevier
The Quantitative Structure Retention Relationship (QSRR) modeling techniques are employed for prediction of retention behavior of chiral secondary alkylaromatic and alkylheterocyclic …
Number of citations: 44 www.sciencedirect.com
O Červinka, P Maloň - Collection of Czechoslovak Chemical …, 1978 - cccc.uochb.cas.cz
The method, described in a previous communication, capable of describing Cotton eifec. ts in compounds, in which an originally symmetrical aromatic chromophore is perturbed by …
Number of citations: 5 cccc.uochb.cas.cz
SD Munday, S Dezvarei, ICK Lau, SG Bell - ChemCatChem, 2017 - Wiley Online Library
Cytochrome P450 CYP102A1 (P450 Bm3) variants were used to investigate the products arising from the P450 catalysed oxidation of a range of disubstituted benzenes. The variants …
D Mochizuki, R Sasaki, MM Maitani, M Okamoto… - Journal of catalysis, 2015 - Elsevier
A core–shell, carbon-filled zeolite@zeolite was created through the epitaxial growth of shell zeolite on a core zeolite filled with carbon. The catalytic dehydrations of alcohols on the core…
Number of citations: 31 www.sciencedirect.com
MR Sarkar, JHZ Lee, SG Bell - ChemBioChem, 2017 - Wiley Online Library
The cytochrome P450 monooxygenase CYP101B1, from a Novosphingobium bacterium is able to bind and oxidise aromatic substrates but at a lower activity and efficiency than …
PA Levkin, A Levkina, V Schurig - Analytical chemistry, 2006 - ACS Publications
An l-valine diamide chiral selector was attached to a polysiloxane through a long hydrocarbon spacer giving rise to a chiral stationary phase (CSP), Chirasil-Val-C 11 . The …
Number of citations: 51 pubs.acs.org

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